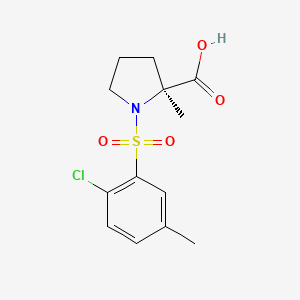![molecular formula C16H20N8O B7449877 3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide](/img/structure/B7449877.png)
3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide, also known as Trametinib, is a small molecule inhibitor that selectively targets the mitogen-activated protein kinase (MAPK) pathway. It is used in scientific research for its potent anti-tumor activity and has shown promising results in the treatment of various types of cancer.
作用機序
3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide selectively targets the MAPK pathway by inhibiting the activity of the mitogen-activated protein kinase kinase (MEK), which is a critical upstream regulator of the MAPK pathway. MEK inhibition leads to the downstream inhibition of the extracellular signal-regulated kinase (ERK), which is a key mediator of cell proliferation and survival. By inhibiting the MAPK pathway, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. This compound also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. Additionally, this compound has been shown to enhance the immune response against cancer cells, leading to improved anti-tumor activity.
実験室実験の利点と制限
One of the main advantages of 3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide is its potent anti-tumor activity, which makes it a valuable tool in scientific research for studying the MAPK pathway and its role in cancer. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has several limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide in scientific research. One potential direction is the development of combination therapies that target multiple signaling pathways involved in cancer. Another potential direction is the identification of biomarkers that can predict the response to this compound treatment, which can help to personalize cancer therapy. Additionally, the use of this compound in preclinical models can help to identify new targets and pathways involved in cancer progression, which can lead to the development of new therapeutic strategies.
合成法
The synthesis of 3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide involves the use of several chemical reactions, including the condensation of 6-amino-9H-purine and 2,6-dimethyl-3-pyridinecarboxaldehyde, followed by the addition of N,N-dimethylformamide dimethyl acetal and the subsequent reaction with 3-bromopropionyl chloride. The final product is obtained after several purification steps, including recrystallization and chromatography.
科学的研究の応用
3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide is widely used in scientific research for its ability to inhibit the MAPK pathway, which is a critical signaling pathway involved in cell growth, differentiation, and survival. The MAPK pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and tumor growth. This compound has been shown to be effective in inhibiting the growth of various types of cancer cells, including melanoma, non-small cell lung cancer, and pancreatic cancer.
特性
IUPAC Name |
3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-10-4-5-11(15(21-10)23(2)3)22-12(25)6-7-24-9-20-13-14(17)18-8-19-16(13)24/h4-5,8-9H,6-7H2,1-3H3,(H,22,25)(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAKNTJAIWOFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)NC(=O)CCN2C=NC3=C(N=CN=C32)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(8-ethyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(1-methylpyrazol-3-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B7449817.png)
![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-N,N-dimethyltriazole-4-carboxamide](/img/structure/B7449822.png)
![3-(hydroxymethyl)-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carboxamide](/img/structure/B7449831.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7449836.png)
![N-[cyclopropyl(pyrimidin-2-yl)methyl]-2-(difluoromethyl)pyridine-3-carboxamide](/img/structure/B7449837.png)

![2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449850.png)
![N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7449858.png)
![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carbonyl]-1,2,5,6,7,8-hexahydroquinolin-2-one](/img/structure/B7449873.png)


![2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7449901.png)
![4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid](/img/structure/B7449904.png)
![5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole](/img/structure/B7449912.png)
